N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-7-8-15(11-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUPUDBLVNHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The final step often involves the coupling of the benzamide moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their properties:
Key Findings from Comparative Analysis
In contrast, analogs such as flutolanil () demonstrate the structural versatility of benzamides, being repurposed for pesticide use via substituent modifications .
Synthetic Efficiency: Compound 16 () is synthesized with a 71% yield, indicating feasible scalability for benzamide-quinazoline hybrids .
Physicochemical Properties :
- The chromen-pyrazolo-pyrimidine analog () has a higher molecular weight (589.1 g/mol) and melting point (175–178°C), likely due to its fused aromatic systems . The target compound’s 2-oxopyrrolidin group may improve solubility compared to rigid heterocycles.
Bioavailability Considerations :
- highlights the use of organic acids to solubilize nilotinib, reducing its food effect by up to 40% . This suggests that the target compound, if prone to poor solubility, could benefit from similar formulation strategies.
Stereochemical Influence :
- The compound in features a stereospecific pyrrolidinylmethyl group, underscoring the role of chirality in target binding . The target compound’s 2-oxopyrrolidin moiety may similarly influence its pharmacokinetic profile.
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related research findings, and comparison with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of a trifluoromethyl group and a pyrrolidinone moiety. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and inflammation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways related to pain, anxiety, or other physiological responses.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown effectiveness against various bacteria, including resistant strains. A study highlighted that certain hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential neuroprotective effects through enzyme modulation .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Compounds in this class have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. For example, studies have indicated that related benzamide derivatives possess significant antiproliferative activity .
Case Studies
- Study on Neuroprotective Effects : One study investigated the neuroprotective properties of similar benzamide derivatives in models of neurodegeneration. The results suggested that these compounds could reduce neuronal death through anti-inflammatory pathways .
- Antibacterial Evaluation : Another study assessed the antibacterial efficacy against Mycobacterium tuberculosis, revealing that certain analogues exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents against resistant bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide | Structure | TBD | Potential neuroprotective and antimicrobial |
| N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide | Structure | 27.04 - 106.75 | Moderate AChE inhibition |
| N-Hexyl derivative | Structure | 125 - 250 | Effective against M. tuberculosis |
Q & A
Q. Optimization strategies :
- Continuous flow reactors : Reduce reaction times and improve reproducibility for scale-up .
- Catalytic systems : Explore Pd-based catalysts for C–N coupling steps to enhance efficiency .
Basic: How do structural features (e.g., trifluoromethyl group, pyrrolidinone ring) influence the compound’s physicochemical and biological properties?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability. Its electron-withdrawing nature also modulates aromatic ring reactivity in electrophilic substitutions .
- Pyrrolidinone ring : Introduces conformational rigidity, favoring interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). The lactam oxygen participates in H-bonding with residues like Lys53 in P38α kinase .
- Methyl group at C4 : Reduces steric hindrance, facilitating binding to planar active sites (e.g., observed in X-ray co-crystallization studies with P38α) .
Advanced: What experimental and computational methods are used to resolve contradictions in reported biological activity data?
Contradictions in IC₅₀ values (e.g., kinase inhibition assays) arise from:
Q. Resolution strategies :
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine) .
- Molecular dynamics simulations : Model binding modes to identify key residues (e.g., DFG motif in kinases) contributing to potency discrepancies .
Advanced: How is the compound’s mechanism of action elucidated in kinase inhibition studies?
- X-ray crystallography : Co-crystallization with P38α kinase (PDB: 5LXY) reveals:
- Kinase profiling : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies selectivity against ABL1 (IC₅₀ = 12 nM) vs. VEGFR2 (IC₅₀ > 1 µM) .
- Cellular assays : Phospho-ERK Western blotting confirms downstream pathway modulation in cancer cell lines .
Advanced: What methodologies address stability challenges during synthesis and storage?
- Light-sensitive intermediates : Store intermediates (e.g., nitro precursors) in amber vials under argon to prevent photodegradation .
- Thermal instability : Use cold filtration (−20°C) for heat-labile products and avoid prolonged drying under vacuum .
- Hygroscopicity : Lyophilize final compounds with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?
- Scaffold modification : Introduce substituents at C3 (e.g., pyridinyl, pyrazolo[3,4-d]pyrimidinyl) to enhance kinase selectivity. For example, replacing trifluoromethyl with cyano reduces off-target binding to carbonic anhydrase .
- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical H-bond donors/acceptors .
- In vivo PK/PD : Administer analogs (5 mg/kg IV) in rodent models to correlate plasma exposure (AUC) with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
